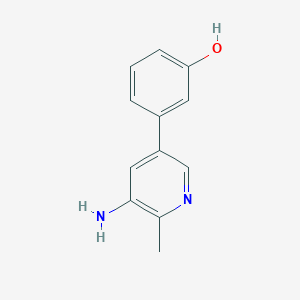
3-(5-Amino-6-methylpyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-6-methylpyridin-3-yl)phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-(5-Amino-6-methylpyridin-3-yl)phenol is not fully understood, but it is believed to interact with specific target molecules in cells, leading to various biochemical and physiological effects. 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 3-(5-Amino-6-methylpyridin-3-yl)phenol has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Amino-6-methylpyridin-3-yl)phenol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the limitations of 3-(5-Amino-6-methylpyridin-3-yl)phenol include its cost and the difficulty of its synthesis, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(5-Amino-6-methylpyridin-3-yl)phenol. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of its mechanism of action and its interactions with specific target molecules in cells. Additionally, the development of new synthesis methods for 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to improved yields and purity of the compound, making it more widely available for research purposes.
Conclusion
In conclusion, 3-(5-Amino-6-methylpyridin-3-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to the development of new drugs and materials with potential applications in various fields.
Synthesemethoden
3-(5-Amino-6-methylpyridin-3-yl)phenol can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-methyl-4-pyrone with 3-amino-6-methylpyridine. The resulting product is then treated with hydrochloric acid to obtain 3-(5-Amino-6-methylpyridin-3-yl)phenol in its pure form. The synthesis method of 3-(5-Amino-6-methylpyridin-3-yl)phenol has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
3-(5-amino-6-methylpyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-12(13)6-10(7-14-8)9-3-2-4-11(15)5-9/h2-7,15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVBWFRIKZWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-6-methylpyridin-3-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

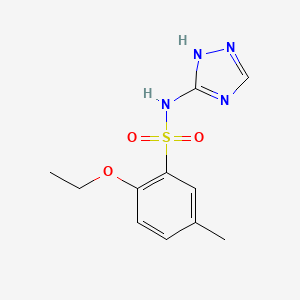
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

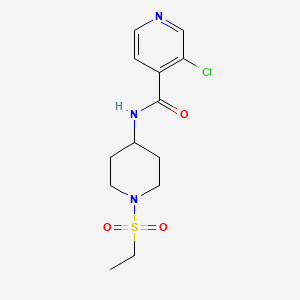
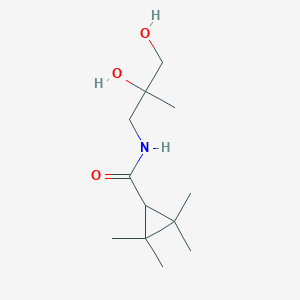
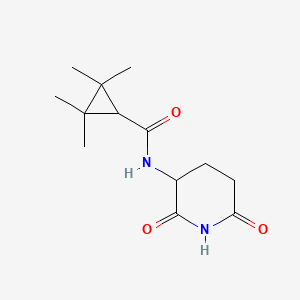
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
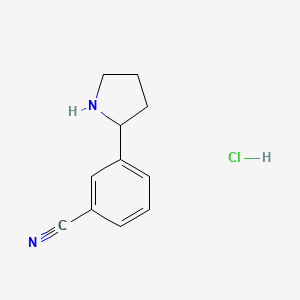
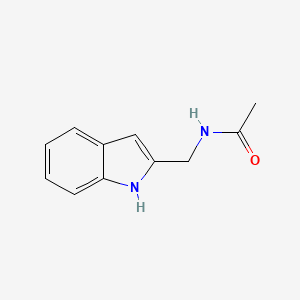

![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)